2-(5-bromobenzofuran-2-il)acetato de etilo

Descripción general

Descripción

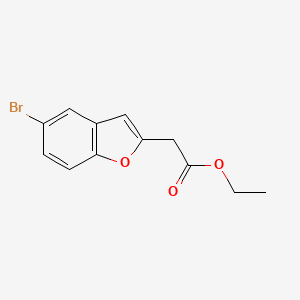

Ethyl 2-(5-bromobenzofuran-2-YL)acetate is a useful research compound. Its molecular formula is C12H11BrO3 and its molecular weight is 283.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-(5-bromobenzofuran-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(5-bromobenzofuran-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

2-(5-bromobenzofuran-2-il)acetato de etilo: Un análisis exhaustivo de las aplicaciones de investigación científica

Síntesis de compuestos novedosos: El this compound sirve como precursor en la síntesis de diversos compuestos novedosos. Por ejemplo, se ha utilizado en la síntesis de nuevos derivados de benzofurano con posibles actividades biológicas .

Evaluación biológica: Este compuesto se utiliza a menudo en evaluaciones biológicas, particularmente en la síntesis de compuestos para estudios farmacológicos. Se puede transformar en derivados que luego se prueban para sus propiedades terapéuticas .

Aplicaciones en ciencia de materiales: Los investigadores en ciencia de materiales utilizan este compuesto para el desarrollo de nuevos materiales con propiedades deseadas. Sus derivados se pueden incorporar a los materiales para impartir características específicas .

Estudios de acoplamiento molecular: En el campo de la química computacional, los derivados del this compound se utilizan para estudios de acoplamiento molecular para predecir la orientación de un compuesto cuando se une a una proteína, lo cual es crucial para el diseño de fármacos .

Investigación de la actividad anticancerígena: Los derivados de este compuesto se han evaluado por su actividad anticancerígena contra varias líneas celulares de cáncer, proporcionando información sobre nuevos tratamientos potenciales .

Síntesis y aplicaciones de 2-acetilbenzofuranos: El compuesto también participa en la síntesis de 2-acetilbenzofuranos, que tienen diversas aplicaciones que van desde la síntesis orgánica hasta posibles agentes terapéuticos .

Actividad Biológica

Ethyl 2-(5-bromobenzofuran-2-YL)acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, anti-inflammatory, and acetylcholinesterase inhibitory effects, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

Ethyl 2-(5-bromobenzofuran-2-YL)acetate is characterized by the presence of a bromobenzofuran moiety, which is known for its potential pharmacological properties. The synthesis typically involves the reaction of 5-bromobenzofuran with ethyl acetate under acidic conditions, leading to the formation of the desired ester compound.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the benzofuran structure exhibit significant antibacterial properties. For instance, a series of benzofuran-based derivatives were synthesized and evaluated against various bacterial strains, including Escherichia coli and Bacillus subtilis.

Table 1: Antibacterial Activity of Ethyl 2-(5-bromobenzofuran-2-YL)acetate Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison to Penicillin (µg/mL) |

|---|---|---|---|

| 10b | B. subtilis | 1.25 ± 0.60 | 1 ± 1.50 |

| 10d | E. coli | Not reported | Not reported |

In this context, compound 10b exhibited an MIC value comparable to penicillin, indicating strong antibacterial efficacy .

Acetylcholinesterase Inhibition

Another significant aspect of ethyl 2-(5-bromobenzofuran-2-YL)acetate is its potential as an acetylcholinesterase (AChE) inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

Table 2: Acetylcholinesterase Inhibition Data

| Compound | AChE Inhibition (%) | IC50 (µM) |

|---|---|---|

| 10d | High | 0.55 ± 1.00 |

| Other Compounds | Moderate | Varies |

The compound 10d , which contains similar structural features to ethyl 2-(5-bromobenzofuran-2-YL)acetate, was noted for its potent AChE inhibitory activity .

Anti-inflammatory Properties

Research has also indicated that benzofuran derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study: Anti-inflammatory Activity

In a controlled study, a derivative of ethyl 2-(5-bromobenzofuran-2-YL)acetate was tested for its ability to reduce inflammation in animal models. The results showed a significant reduction in paw edema compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of ethyl 2-(5-bromobenzofuran-2-YL)acetate. Modifications to the benzofuran ring or varying substituents can enhance or diminish biological efficacy.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased AChE inhibition |

| Methoxy Group Addition | Decreased antibacterial activity |

Propiedades

IUPAC Name |

ethyl 2-(5-bromo-1-benzofuran-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO3/c1-2-15-12(14)7-10-6-8-5-9(13)3-4-11(8)16-10/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRZNVWYIMRQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697877 | |

| Record name | Ethyl (5-bromo-1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408506-61-6 | |

| Record name | Ethyl (5-bromo-1-benzofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.